4-Phenyl-1,2,3-thiadiazole 4-Phenyl-1,2,3-thiadiazole Cytochrome P450 (CYP450) enzymes are a superfamily of oxidative catalysts important in the biosynthesis and metabolism of a wide range of endogenous molecules as well as the metabolism of xenobiotics. For example, CYP2B4 metabolizes substituted amines, CYP2E1 metabolizes various alcohols and halogenated alkenes, and CYP1A2 catalyzes the oxygenation of aromatic compounds and polycyclic hydrocarbons. 4-phenyl-1,2,3-Thiadiazole is, at 100 µM, a selective inhibitor of certain CYP450 enzymes (CYP2B4, CYP2E1), but not others (CYP1A2), with inactivation occurring in a mechanism-based manner. 1,2,3-Thiadiazole compounds and their derivatives, including 4-phenyl-1,2,3-thiadiazole, are also commonly used as fungicides, herbicides, and plant growth regulators.

Brand Name: Vulcanchem
CAS No.: 25445-77-6
VCID: VC0005334
InChI: InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H
SMILES: C1=CC=C(C=C1)C2=CSN=N2
Molecular Formula: C8H6N2S
Molecular Weight: 162.21 g/mol

4-Phenyl-1,2,3-thiadiazole

CAS No.: 25445-77-6

Cat. No.: VC0005334

Molecular Formula: C8H6N2S

Molecular Weight: 162.21 g/mol

* For research use only. Not for human or veterinary use.

4-Phenyl-1,2,3-thiadiazole - 25445-77-6

Specification

CAS No. 25445-77-6
Molecular Formula C8H6N2S
Molecular Weight 162.21 g/mol
IUPAC Name 4-phenylthiadiazole
Standard InChI InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H
Standard InChI Key AWPNFXRMNNPKDW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CSN=N2
Canonical SMILES C1=CC=C(C=C1)C2=CSN=N2
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

4-Phenyl-1,2,3-thiadiazole (CAS No. 25445-77-6) possesses the molecular formula C₈H₆N₂S and a molecular weight of 162.21 g/mol. The core structure consists of a 1,2,3-thiadiazole ring—a five-membered heterocycle with sulfur at position 1 and nitrogen atoms at positions 2 and 3—substituted by a phenyl group at position 4 (Figure 1).

Table 1: Chemical Identity of 4-Phenyl-1,2,3-Thiadiazole

PropertyValue
CAS Number25445-77-6
Molecular FormulaC₈H₆N₂S
Molecular Weight162.21 g/mol
Synonyms4-Phenyl-[1,2,] thiadiazole

The compound’s planar structure and aromaticity contribute to its stability and reactivity, enabling participation in electrophilic substitution and cycloaddition reactions .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 1,2,3-thiadiazoles typically involves cyclization reactions. For 4-phenyl-1,2,3-thiadiazole, a plausible route involves the reaction of phenylhydrazine with carbon disulfide under basic conditions, followed by oxidative cyclization. While detailed protocols for this specific compound are scarce, analogous methods for related thiadiazoles suggest the following generalized pathway:

  • Formation of Hydrazinecarbothioamide:
    Phenylhydrazine reacts with carbon disulfide to form a hydrazinecarbothioamide intermediate.

  • Cyclization:
    Treatment with oxidizing agents (e.g., iodine or hydrogen peroxide) induces cyclization, yielding the thiadiazole ring.

Table 2: Representative Synthetic Conditions for Thiadiazole Derivatives

ReactantReagents/ConditionsProduct Yield
Phenylhydrazine + CS₂KOH, EtOH, reflux60–70%
Intermediate + H₂O₂Acetic acid, 60°C75–85%

Chemical Reactivity

The electron-deficient thiadiazole ring facilitates nucleophilic and electrophilic substitutions. Key reactions include:

  • Electrophilic Substitution: Halogenation at the phenyl ring or thiadiazole positions using bromine or chlorine.

  • Nucleophilic Attack: Reaction with amines or hydrazines at the sulfur or nitrogen centers.

Biological and Pharmacological Activities

Antimicrobial Properties

Thiadiazole derivatives, including 4-phenyl-5-methyl-1,2,3-thiadiazole, have shown antimicrobial activity against resistant bacterial strains. While specific data for the unsubstituted 4-phenyl variant is lacking, the carbohydrazide derivative (4-phenyl-1,2,3-thiadiazole-5-carbohydrazide) exhibits promise in antitubercular applications.

Industrial and Material Science Applications

Corrosion Inhibition

Thiadiazoles are widely used as corrosion inhibitors in industrial settings. The phenyl group enhances adsorption onto metal surfaces, forming protective layers that mitigate oxidative degradation.

Optoelectronic Materials

The conjugated π-system of 4-phenyl-1,2,3-thiadiazole derivatives enables applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Theoretical studies on related compounds predict strong two-photon absorption properties, suggesting utility in imaging technologies .

Hazard CategoryDescription
Acute Oral ToxicityCategory 4 (Harmful if swallowed)
Skin IrritationCategory 2 (Causes irritation)
Eye DamageCategory 2 (Serious irritation)
Respiratory IrritationCategory 3 (May cause symptoms)

Handling precautions include using personal protective equipment (PPE) and ensuring adequate ventilation .

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